![molecular formula C7H6BrN3O B11717550 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol is a heterocyclic compound that features a bromine atom at the 6th position, an imidazo[1,2-a]pyrimidine core, and a methanol group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant . The cyclization is promoted by bromination, and no base is required .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid.
Reduction: Imidazo[1,2-a]pyrimidine-2-methanol.
Substitution: 6-Aminoimidazo[1,2-a]pyrimidine-2-methanol or 6-Thioimidazo[1,2-a]pyrimidine-2-methanol.
Wissenschaftliche Forschungsanwendungen
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom and methanol group.
Imidazo[1,2-a]pyrimidine: Similar core structure but lacks the bromine atom and methanol group.
6-Chloroimidazo[1,2-a]pyrimidine-2-methanol: Similar structure with a chlorine atom instead of bromine.
Uniqueness
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol is unique due to the presence of both the bromine atom and the methanol group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, while the methanol group can form hydrogen bonds, both of which can affect the compound’s interaction with biological targets .
Eigenschaften
Molekularformel |
C7H6BrN3O |
|---|---|
Molekulargewicht |
228.05 g/mol |
IUPAC-Name |
(6-bromoimidazo[1,2-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-5-1-9-7-10-6(4-12)3-11(7)2-5/h1-3,12H,4H2 |
InChI-Schlüssel |
JDIONLWYPUXPQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=NC(=CN21)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
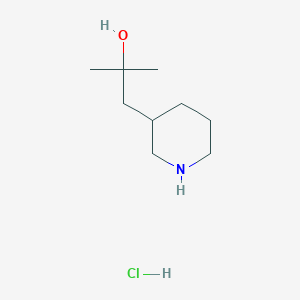

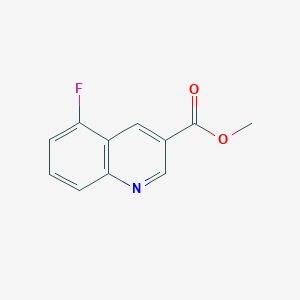



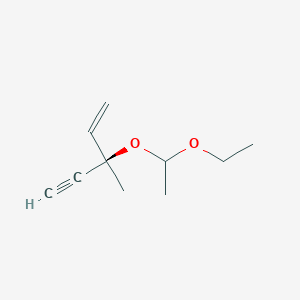

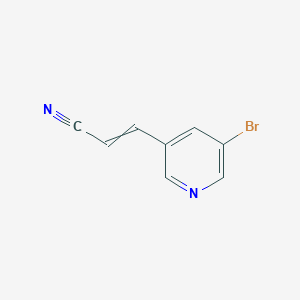
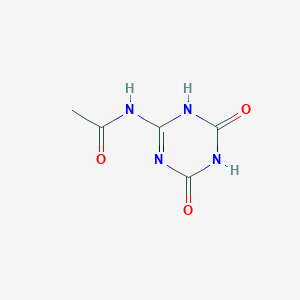
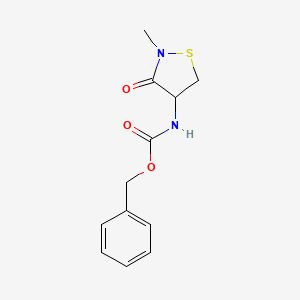
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
